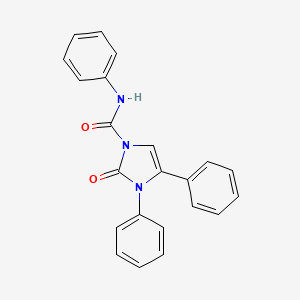
Methyl 3-hydroxy-4-iodobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-4-iodobutanoate: is an organic compound that belongs to the class of iodoalkyl esters It is characterized by the presence of a hydroxyl group and an iodine atom attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-hydroxy-4-iodobutanoic acid+methanolacid catalystMethyl 3-hydroxy-4-iodobutanoate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-hydroxy-4-iodobutanoate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form Methyl 3-hydroxy-4-iodobutanol.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 3-oxo-4-iodobutanoate.
Reduction: Formation of Methyl 3-hydroxy-4-iodobutanol.
Substitution: Formation of substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-hydroxy-4-iodobutanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its iodine content can be exploited for radiolabeling purposes in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-iodobutanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 3-hydroxy-4-iodobenzoate
- Methyl 3-iodo-4-hydroxybenzoate
- Methyl 4-hydroxy-3-iodobenzoate
Comparison: Methyl 3-hydroxy-4-iodobutanoate is unique due to its butanoate ester structure, which differentiates it from benzoate esters. The presence of the iodine atom and hydroxyl group in the butanoate backbone provides distinct reactivity and properties compared to similar benzoate compounds. This uniqueness makes it valuable for specific synthetic and research applications where butanoate esters are preferred over benzoate esters.
Properties
CAS No. |
828276-63-7 |
|---|---|
Molecular Formula |
C5H9IO3 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C5H9IO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
InChI Key |
AMCCREBZBZYJDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
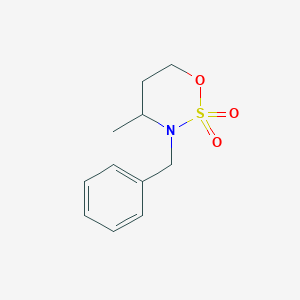
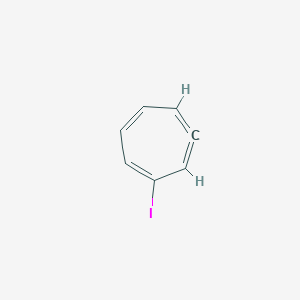
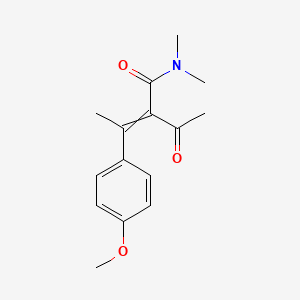
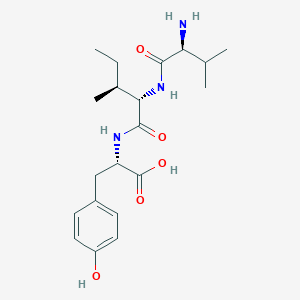
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
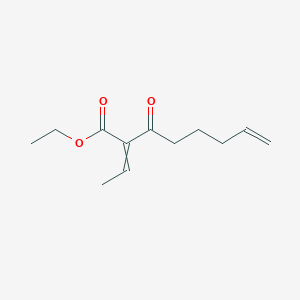
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
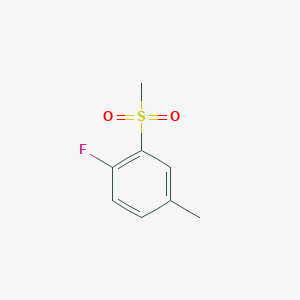
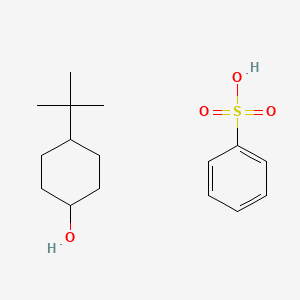
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
